2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
Overview
Description
2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C13H9ClN2O3 and its molecular weight is 276.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Pharmacological Potential
Compounds with complex structures like "2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide" often have biological activities that could be leveraged in drug development, particularly targeting specific diseases or conditions. For example, Kennedy (2001) reviewed the biological effects of related acetamide and formamide derivatives, highlighting their commercial importance and the extensive data on their biological consequences (Kennedy, 2001).
Advanced Pharmacological Applications
The cannabinoid system's interrelation with other systems, including the prostaglandins/leukotrienes systems, suggests that compounds affecting these pathways could have therapeutic benefits. Păunescu et al. (2011) discussed the interactions between nonsteroidal anti-inflammatory drugs and the cannabinoid system, indicating the potential for novel pharmacological strategies that could involve complex acetamide derivatives (Păunescu et al., 2011).
Molecular Synthesis and Chemical Properties
Indole synthesis methods, as reviewed by Taber and Tirunahari (2011), offer insights into the chemical synthesis pathways that could be relevant for producing complex molecules like the one . Such synthetic approaches are crucial for developing pharmaceuticals and research chemicals (Taber & Tirunahari, 2011).
Environmental and Toxicological Considerations
Understanding the environmental impact and degradation pathways of chemical compounds is vital. Goodwin et al. (2018) discussed treatment options for wastewater from the pesticide industry, which might be relevant for managing waste from the synthesis and use of complex organic compounds (Goodwin et al., 2018).
Properties
IUPAC Name |
2-(5-chloro-2,3-dioxoindol-1-yl)-N-prop-2-ynylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c1-2-5-15-11(17)7-16-10-4-3-8(14)6-9(10)12(18)13(16)19/h1,3-4,6H,5,7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBJZDVCSHAGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C2=C(C=C(C=C2)Cl)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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